molecular formula C11H16O B8789581 Methylencampher

Methylencampher

Cat. No.: B8789581
M. Wt: 164.24 g/mol
InChI Key: XWHIOJOWXZILNH-UHFFFAOYSA-N
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Description

No data on "Methylencampher" is found in the provided evidence. The compound name may be misspelled, obsolete, or region-specific. For example, "Methylparaben" (a common preservative) is mentioned in , but it is structurally and functionally distinct from the queried compound .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1,7,7-trimethyl-3-methylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H16O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h8H,1,5-6H2,2-4H3

InChI Key

XWHIOJOWXZILNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural, functional, or pharmacological data, which is absent in the evidence. However, general guidelines for comparing compounds (from ) suggest:

  • Structural similarity : Compare substituents, stereochemistry, or metal coordination (e.g., phosphine-alkene ligands in ) .
  • Functional similarity : Compare applications, such as catalytic activity or biological efficacy (e.g., BERT vs. RoBERTa in ) .

Table 1: Hypothetical Comparison Framework

Property Methylencampher (Hypothetical) Methylparaben () Phosphine-Alkene Ligands ()
Chemical Class Not available Ester (paraben) Hybrid ligands
Primary Use Not available Preservative Catalysis/Coordination Chemistry
Key Data Gaps No evidence Safety/analytical methods Synthetic pathways, metal binding

Research Findings and Limitations

  • Synthesis and Characterization : and stress the need for detailed experimental procedures (e.g., IUPAC naming, spectroscopic data), which are absent for the queried compound .

Recommendations for Future Work

Verify Nomenclature: Confirm the compound’s IUPAC name or CAS registry number to resolve ambiguities.

Expand Literature Review : Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies.

Experimental Validation : Follow analytical guidelines from and to characterize the compound .

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